1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine typically involves the reaction of 4-methyl-1,4-diazepane with a suitable phenylpropan-2-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1,4-diazepan-1-yl)acetic acid
- 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol
- 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Uniqueness
1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine is unique due to its specific structural features, such as the combination of a diazepane ring with a phenylpropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine |
InChI |
InChI=1S/C15H25N3/c1-17-8-5-9-18(11-10-17)13-15(16)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3 |
InChI Key |
OVAIXYYSKZKZNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CC(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.